molecular formula C8H3Cl2F3O B1365651 4-Chloro-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-13-4

4-Chloro-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B1365651
CAS No.: 98187-13-4
M. Wt: 243.01 g/mol
InChI Key: SBWSLWFNEXVAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)benzoyl chloride (4-CF 3 -C 6 H 4 -COCl) is an organic compound that is used in a variety of applications in the scientific research field. It is a colorless solid that is used as a reagent for the synthesis of organic compounds and as a catalyst for various chemical reactions. It is also used as a starting material for the production of a variety of pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

Acylation of Azaindoles

4-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in the acylation of azaindoles, specifically at the C-3 position. This process involves the use of acyl chlorides, including this compound, with AlCl3 in CH2Cl2, showing effective results in modifying azaindoles, which are significant in various chemical applications (Zhang et al., 2002).

Synthesis of Benzoyl Compounds

This compound plays a crucial role in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate. The synthesis process involves bromination, carboxylation, and chlorination, demonstrating a simple technique with high economic value (Zhou Xiao-rui, 2006).

In Friedel–Crafts Acylation Reactions

It is also used in Friedel–Crafts acylation reactions, specifically in ionic liquids. These reactions involve aromatic electrophilic substitution processes, such as benzoylation and acetylation, catalyzed by metal triflates. This showcases the compound's utility in enhancing chemical synthesis processes (Ross & Xiao, 2002).

Formation of Benzophenones

The compound is involved in the formation of benzophenones, such as in the selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This process includes fluorination and a subsequent Friedel–Crafts reaction, highlighting its role in the industrial-scale synthesis of specialized chemical compounds (Karrer, Meier, & Pascual, 2000).

Synthesis of Novel Heterocycles

It contributes to the synthesis of novel heterocycles, providing pathways for creating unique chemical structures. This application is crucial in developing new compounds with potential utility in various fields, including pharmaceuticals (Coppo & Fawzi, 1998).

Synthesis of Quinazolinones

The compound is used in the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles. This showcases its utility in the creation of compounds with potential pharmaceutical applications (Deetz, Malerich, Beatty, & Smith, 2001).

In Trifluoromethylations

This compound is also used in trifluoromethylations, reacting with inorganic and organic acid chlorides. This application is particularly significant in the synthesis of trifluoromethylated compounds, expanding its utility in chemical synthesis (Dukat & Naumann, 1985).

Mechanism of Action

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSLWFNEXVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402105
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-13-4
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98187-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.